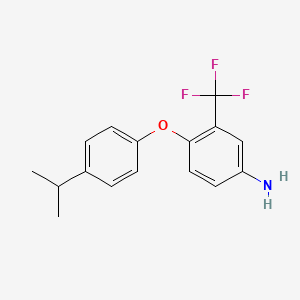

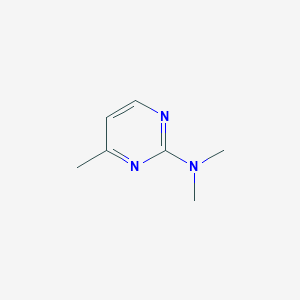

![molecular formula C7H5BrClN3 B1343044 5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪 CAS No. 529508-57-4](/img/structure/B1343044.png)

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪

描述

The compound "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" is a heterocyclic molecule that belongs to the class of triazines, which are known for their diverse chemical properties and biological activities. Triazines are a group of nitrogen-containing heterocycles that have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may have interesting reactivity due to the presence of both bromomethyl and chloro substituents on the pyrrolo-triazine core.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine core. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been reported, where the intermediate reacts with hydrazonyl halides to produce a range of triazine derivatives . Although the specific synthesis of "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The substitution pattern on the triazine ring can significantly influence the chemical behavior of these compounds. For example, the presence of a chloro substituent has been shown to allow for further functionalization, such as the transformation into amino, cyano, or alkinyloxy derivatives . The bromomethyl group in "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" would likely serve as a reactive site for further chemical transformations.

Chemical Reactions Analysis

Triazine derivatives exhibit a wide range of chemical reactivities. For example, 7-benzylpyrrolo[2,3-d][1,2,3]triazines have been shown to undergo nucleophilic displacements and other chemical transformations, leading to various substituted products . Similarly, 5-chloro-1,2,4-triazines can be converted into different derivatives through reactions with nucleophiles . The bromomethyl group in the compound of interest is expected to be a reactive site for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and bromine, can impact the compound's polarity, solubility, and reactivity. Halogenated triazines are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions, including substitutions and cross-couplings . The specific physical properties of "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" would need to be determined experimentally, but it can be anticipated that the halogen substituents would make it a versatile intermediate for further chemical synthesis.

科学研究应用

癌症研究中的合成和生物学评估

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性。这些化合物中的结构变化显示出有效的细胞毒活性,突出了它们在癌症研究和治疗中的潜力 (Li et al., 2018)。

潜在的抗菌和抗肿瘤剂

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪的衍生物已被制备出来,并主要筛选了它们的抗菌和抗肿瘤活性。这些衍生物是通过各种化学反应合成的,并有望成为潜在的抗菌和抗肿瘤剂 (El-Moneim et al., 2015)。

在中枢神经系统、抗炎和镇痛研究中的应用

含有吡咯并[2,1-f][1,2,4]三嗪结构的化合物正在被测试,以作为中枢神经系统抑制剂、抗炎剂和镇痛剂的潜在应用。这些化合物展示了5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪在各种治疗领域的结构多功能性和潜力 (Savelli et al., 1999)。

在药物生产中的重要性

吡咯并[2,1-f][1,2,4]三嗪的合成在抗病毒药物瑞德西韦的生产中至关重要。它被用作调节性起始原料,强调了其在制药工业中的重要性 (Roy et al., 2021)。

在VEGFR-2和FGFR-1抑制中的作用

取代的吡咯并[2,1-f][1,2,4]三嗪已被确定为VEGFR-2和FGFR-1的有效抑制剂,这两种受体是重要的生长因子受体。这些抑制剂在临床前研究中显示出显着的抗肿瘤功效,使其成为癌症治疗中的重要候选药物 (Borzilleri et al., 2005)。

安全和危害

未来方向

属性

IUPAC Name |

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCNJTDTQXSPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)